Cas no 339102-97-5 (Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate)
339102-97-5 structure
Product Name:Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate
Numero CAS:339102-97-5
MF:C23H16ClNO2S
MW:405.896643638611
CID:5745578
PubChem ID:3580489
Update Time:2025-05-23
Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 2-[3-(4-chlorophenyl)quinolin-2-yl]sulfanylbenzoate
- 8K-354S
- AKOS005102830
- methyl2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate
- 339102-97-5
- Oprea1_111161
- methyl 2-{[3-(4-chlorophenyl)-2-quinolinyl]sulfanyl}benzenecarboxylate
- methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate
- METHYL 2-([3-(4-CHLOROPHENYL)-2-QUINOLINYL]SULFANYL)BENZENECARBOXYLATE
- Benzoic acid, 2-[[3-(4-chlorophenyl)-2-quinolinyl]thio]-, methyl ester
- Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate
-
- Inchi: 1S/C23H16ClNO2S/c1-27-23(26)18-7-3-5-9-21(18)28-22-19(15-10-12-17(24)13-11-15)14-16-6-2-4-8-20(16)25-22/h2-14H,1H3
- Chiave InChI: OBROUCWJTFINQW-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C1C(=NC2C=CC=CC=2C=1)SC1C=CC=CC=1C(=O)OC
Proprietà calcolate
- Massa esatta: 405.0590276g/mol
- Massa monoisotopica: 405.0590276g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 28
- Conta legami ruotabili: 5
- Complessità: 525
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.7
- Superficie polare topologica: 64.5Ų
Proprietà sperimentali
- Densità: 1.37±0.1 g/cm3(Predicted)
- Punto di ebollizione: 530.7±50.0 °C(Predicted)
- pka: 1.28±0.61(Predicted)
Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652264-1mg |
Methyl 2-((3-(4-chlorophenyl)quinolin-2-yl)thio)benzoate |
339102-97-5 | 98% | 1mg |
¥464.00 | 2024-05-18 |
Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate Letteratura correlata
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
339102-97-5 (Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso